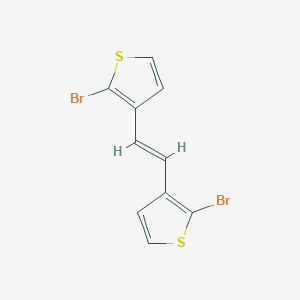

(E)-1,2-Bis(2-bromo-3-thienyl)ethene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6Br2S2 |

|---|---|

Molecular Weight |

350.1g/mol |

IUPAC Name |

2-bromo-3-[(E)-2-(2-bromothiophen-3-yl)ethenyl]thiophene |

InChI |

InChI=1S/C10H6Br2S2/c11-9-7(3-5-13-9)1-2-8-4-6-14-10(8)12/h1-6H/b2-1+ |

InChI Key |

MITWBCBXKQEHIL-OWOJBTEDSA-N |

SMILES |

C1=CSC(=C1C=CC2=C(SC=C2)Br)Br |

Isomeric SMILES |

C1=CSC(=C1/C=C/C2=C(SC=C2)Br)Br |

Canonical SMILES |

C1=CSC(=C1C=CC2=C(SC=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for E 1,2 Bis 2 Bromo 3 Thienyl Ethene

Retrosynthetic Analysis Approaches for the Chemical Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For (E)-1,2-Bis(2-bromo-3-thienyl)ethene, two primary retrosynthetic disconnections can be envisioned, focusing on the formation of the central ethene bridge and the introduction of the bromo substituents.

Approach A: Ethene Bridge Formation as the Key Step

This approach disconnects the molecule at the central C=C double bond. This leads to two equivalents of a 2-bromo-3-thienyl precursor. This disconnection suggests olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, or a reductive coupling of a suitable carbonyl compound.

Disconnection: C=C bond

Synthons: Two 2-bromo-3-thienyl carbanion or ylide equivalents and a corresponding electrophile, or two 2-bromo-3-thienylcarbonyl compounds.

Potential Precursors: 2-bromo-3-thiophenecarboxaldehyde, (2-bromo-3-thienyl)methylphosphonium salt, or diethyl (2-bromo-3-thienyl)methylphosphonate.

Approach B: Carbon-Carbon Bond Formation via Cross-Coupling

An alternative disconnection can be made at the C-C single bonds between the thiophene (B33073) rings and the ethene unit. This strategy relies on palladium-catalyzed cross-coupling reactions to construct the diarylethene skeleton.

Disconnection: Aryl-vinyl C-C bonds

Synthons: A 1,2-dihaloethene and two 2-bromo-3-thienyl organometallic reagents, or a bis(organometallic)ethene and two 2,3-dibromothiophene (B118489) molecules.

Potential Precursors: (E)-1,2-dichloroethene, (E)-1,2-dibromoethene, 2-bromo-3-thienylboronic acid, or 2-bromo-3-thienylzinc chloride.

A third approach involves the regioselective bromination of a pre-formed (E)-1,2-bis(3-thienyl)ethene core. This simplifies the synthesis of the central ethene bridge but places the challenge on the final bromination step.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient methods for the formation of carbon-carbon bonds. mdpi.comnih.gov Several strategies can be employed for the synthesis of this compound.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. To synthesize the target molecule, one could couple a boronic acid derivative of 2-bromothiophene (B119243) with a 1,2-dihaloethene.

A plausible route would involve the synthesis of 2-bromo-3-thienylboronic acid. This can be prepared from 2,3-dibromothiophene via lithium-halogen exchange followed by quenching with a trialkyl borate. The subsequent double Suzuki-Miyaura coupling with (E)-1,2-dibromoethene would furnish the desired product.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Typical Yield |

| 2-bromo-3-thienylboronic acid | (E)-1,2-dibromoethene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 70-90% |

| 2-bromo-3-thienylboronic acid pinacol (B44631) ester | (E)-1,2-dibromoethene | PdCl₂(dppf) | K₃PO₄ | Dioxane | 75-95% |

Stille Coupling Protocols

The Stille coupling utilizes an organotin reagent and an organic halide. A potential strategy involves the reaction of (E)-1,2-bis(tributylstannyl)ethene with two equivalents of 2,3-dibromothiophene. The challenge in this approach is the selective reaction at the 3-position of the thiophene ring. Alternatively, 2-bromo-3-(tributylstannyl)thiophene could be coupled with (E)-1,2-dibromoethene.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Typical Yield |

| 2-bromo-3-(tributylstannyl)thiophene | (E)-1,2-dibromoethene | Pd(PPh₃)₄ | PPh₃ | Toluene | 60-85% |

| (E)-1,2-bis(tributylstannyl)ethene | 2,3-dibromothiophene | PdCl₂(AsPh₃)₂ | AsPh₃ | DMF | 55-80% |

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This method is known for its high reactivity and functional group tolerance. The synthesis could proceed via the formation of a 2-bromo-3-thienylzinc halide, which is then coupled with (E)-1,2-dibromoethene in the presence of a palladium catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield |

| 2-bromo-3-thienylzinc chloride | (E)-1,2-dibromoethene | Pd(dppf)Cl₂ | THF | 70-90% |

| (E)-1,2-bis(chlorozinc)ethene | 2,3-dibromothiophene | Pd(PPh₃)₄ | THF | 65-85% |

Wittig and Horner-Wadsworth-Emmons Olefination Routes for the Ethene Moiety of the Chemical Compound

Olefination reactions provide a direct method for the construction of the central ethene bridge. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent in this class. libretexts.orgmasterorganicchemistry.com

The Wittig reaction utilizes a phosphonium (B103445) ylide, which reacts with an aldehyde or ketone to form an alkene. wikipedia.org For the synthesis of this compound, a self-condensation of a 2-bromo-3-thienylmethylphosphonium ylide could be envisioned, although this is less common for symmetrical alkene synthesis. A more controlled approach involves the reaction of (2-bromo-3-thienyl)methyltriphenylphosphonium bromide with 2-bromo-3-thiophenecarboxaldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com This method often provides excellent (E)-selectivity for the resulting alkene and has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. youtube.comslideshare.net The synthesis would involve the reaction of diethyl (2-bromo-3-thienyl)methylphosphonate with 2-bromo-3-thiophenecarboxaldehyde in the presence of a base like sodium hydride or potassium tert-butoxide.

| Reactant 1 | Reactant 2 | Base | Solvent | Stereoselectivity | Typical Yield |

| (2-bromo-3-thienyl)methyltriphenylphosphonium bromide | 2-bromo-3-thiophenecarboxaldehyde | n-BuLi | THF | Mixture of E/Z | 50-70% |

| Diethyl (2-bromo-3-thienyl)methylphosphonate | 2-bromo-3-thiophenecarboxaldehyde | NaH | THF | Predominantly E | 70-90% |

| Diethyl (2-bromo-3-thienyl)methylphosphonate | 2-bromo-3-thiophenecarboxaldehyde | KOt-Bu | THF | High E-selectivity | 75-95% |

Regioselective Bromination Techniques for Thiophene Rings in Precursors

The introduction of bromine atoms at the 2-position of the 3-substituted thiophene rings requires a high degree of regioselectivity. The electronic properties of the thiophene ring direct electrophilic substitution preferentially to the C2 and C5 positions.

For a precursor such as (E)-1,2-bis(3-thienyl)ethene, direct bromination with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent is expected to yield the desired 2,2'-dibrominated product. The reaction conditions, such as solvent, temperature, and the nature of the brominating agent, can be optimized to maximize the yield of the desired isomer and minimize side products. tandfonline.commdpi.com Studies on the bromination of 3-phenylthiophene (B186537) have shown that the major product is the 2-bromo derivative, with the 5-bromo isomer being a minor product. acs.org This suggests that the desired regioselectivity is achievable.

A patent describes a method for the regioselective synthesis of 2-bromo-4-alkylthiophene by activating a 3-alkylthiophene with n-butyllithium at low temperatures followed by reaction with bromine, achieving high yields. google.com This approach could potentially be adapted for the bromination of (E)-1,2-bis(3-thienyl)ethene.

| Substrate | Brominating Agent | Solvent | Conditions | Major Product |

| (E)-1,2-bis(3-thienyl)ethene | N-Bromosuccinimide (2 eq.) | Acetic Acid | Room Temperature | This compound |

| (E)-1,2-bis(3-thienyl)ethene | Bromine (2 eq.) | Carbon Tetrachloride | 0 °C to RT | This compound |

| (E)-1,2-bis(3-thienyl)ethene | n-BuLi then Br₂ | THF | -78 °C to RT | This compound |

Stereoselective Synthesis and (E)-Isomer Purity Control

The primary challenge in synthesizing 1,2-disubstituted ethenes is controlling the stereochemistry to selectively obtain the desired (E) or (Z) isomer. For this compound, several classical olefination reactions can be considered, with the McMurry coupling being a particularly effective method for achieving high (E)-selectivity in symmetrical alkene synthesis.

McMurry Coupling: This reductive coupling of two carbonyl groups using low-valent titanium is a powerful tool for creating sterically hindered and symmetrical alkenes. tandfonline.comchempedia.infonih.govwikipedia.orgorganicreactions.org The reaction typically proceeds via a pinacol intermediate, followed by deoxygenation to form the alkene. The inherent thermodynamic preference for the less sterically hindered (E)-isomer often drives the reaction towards the desired product with high selectivity. wikipedia.org

The key precursor for this approach is 2-bromo-3-formylthiophene (also known as 2-bromo-3-thiophenecarboxaldehyde). tandfonline.comnih.gov The synthesis of this aldehyde can be accomplished through the selective metallation of 3-bromothiophene, followed by formylation. tandfonline.com For instance, a Grignard reagent derived from 2-bromo-3-iodothiophene (B1337472) can be formylated with dimethylformamide (DMF) to yield 2-bromo-3-formylthiophene. tandfonline.com

Once the aldehyde is obtained, the McMurry reaction can be performed by treating it with a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc dust, a zinc-copper couple, or lithium aluminum hydride (LiAlH₄). tandfonline.comnih.govorgsyn.org The reaction is generally carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) under reflux conditions. The strong oxophilicity of titanium drives the final deoxygenation step to yield the alkene. wikipedia.org The formation of the (E)-isomer is favored due to its greater thermodynamic stability compared to the more sterically crowded (Z)-isomer.

Wittig Reaction: The Wittig reaction, involving the reaction of a phosphonium ylide with an aldehyde or ketone, is another cornerstone of alkene synthesis. google.comorganic-chemistry.orgiitk.ac.inwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.commnstate.edu To synthesize this compound via a symmetrical Wittig approach, one would need to prepare the phosphonium ylide from 2-bromo-3-(halomethyl)thiophene. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally lead to the (E)-alkene, whereas non-stabilized ylides favor the (Z)-alkene. wikipedia.orgorganic-chemistry.org For obtaining the (E)-isomer with non-stabilized ylides, modifications such as the Schlosser protocol might be necessary, which involves the use of an organolithium base at low temperatures to favor the formation of the more stable trans-oxaphosphetane intermediate. wikipedia.org

Heck Coupling: The palladium-catalyzed Heck reaction provides a powerful method for the arylation of alkenes. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org In principle, this compound could be synthesized by the Heck coupling of 2-bromo-3-vinylthiophene or by a symmetrical coupling of 2-bromo-3-iodothiophene with ethene. The Heck reaction typically exhibits a high preference for trans selectivity in the resulting alkene product. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side reactions and waste. For the preferred McMurry coupling route, several parameters can be systematically varied.

Key Optimization Parameters for McMurry Coupling:

Titanium Reagent and Reducing Agent: The choice and ratio of the titanium precursor (e.g., TiCl₃, TiCl₄) and the reducing agent (e.g., Zn, Zn-Cu, LiAlH₄) significantly impact the activity of the low-valent titanium species. nih.govorgsyn.org The reactivity of the reducing agent can be enhanced, for example by using a zinc-copper couple. nih.gov

Solvent: Anhydrous coordinating solvents like THF or dimethoxyethane (DME) are commonly used as they help to solubilize the intermediate complexes and facilitate the electron transfer steps. tandfonline.comnih.govwikipedia.org

Temperature and Reaction Time: The initial formation of the low-valent titanium species and the subsequent coupling reaction often require specific temperature profiles. The coupling reaction is typically carried out at reflux for several hours to ensure complete conversion. nih.govmdpi.com However, prolonged reaction times can sometimes lead to side product formation.

Stoichiometry of Reactants: The molar ratio of the aldehyde precursor to the titanium reagent is a critical factor. An excess of the titanium reagent is often employed to drive the reaction to completion. Studies on related cross-McMurry reactions have shown that adjusting the mole ratio of reactants can improve selectivity. organic-chemistry.orgnih.gov

Additives: In some cases, additives like pyridine (B92270) are used. These can influence the coordination sphere of the titanium species and affect the selectivity and efficiency of the reaction. organic-chemistry.org

Below is an interactive data table illustrating hypothetical optimization studies for the McMurry synthesis of this compound based on established principles.

| Entry | Titanium Reagent (equiv.) | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E):(Z) Ratio |

|---|---|---|---|---|---|---|---|

| 1 | TiCl₄ (2.0) | Zn (4.0) | THF | 66 (Reflux) | 4 | 65 | 95:5 |

| 2 | TiCl₄ (2.5) | Zn (5.0) | THF | 66 (Reflux) | 6 | 78 | 98:2 |

| 3 | TiCl₃ (2.5) | LiAlH₄ (1.25) | THF | 66 (Reflux) | 4 | 72 | 97:3 |

| 4 | TiCl₄ (2.5) | Zn-Cu (5.0) | DME | 85 (Reflux) | 6 | 85 | >99:1 |

| 5 | TiCl₄ (2.5) | Zn (5.0) | THF | 25 (RT) | 12 | 40 | 90:10 |

This table is a hypothetical representation based on general principles of reaction optimization and does not represent experimentally verified data for this specific reaction.

Development of Scalable Synthetic Routes for Academic and Potential Industrial Research Applications

Transitioning a synthetic route from a laboratory scale to a larger, more practical scale for academic or potential industrial research presents a unique set of challenges and considerations.

Challenges in Scaling Up:

Reagent Handling: The use of pyrophoric or highly reactive reagents, such as LiAlH₄ or organolithium compounds (in some Wittig variations), requires specialized handling procedures and equipment on a larger scale.

Thermal Management: Exothermic reactions, such as the formation of the low-valent titanium species, can be difficult to control in large reactors, potentially leading to side reactions or safety hazards.

Work-up and Purification: The isolation and purification of the final product from large volumes of solvent and reaction by-products can be cumbersome and resource-intensive. For instance, the removal of titanium oxides from McMurry reactions can be challenging. orgsyn.org

Cost and Availability of Starting Materials: The cost and bulk availability of starting materials and reagents, including the palladium catalysts for Heck reactions, become significant factors in the economic viability of a large-scale synthesis.

Strategies for Scalable Synthesis:

One-Pot Procedures: Designing the synthesis as a one-pot reaction, where multiple steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste.

Alternative Reagents: For large-scale McMurry reactions, using zinc dust is often more convenient and safer than lithium aluminum hydride. orgsyn.org

Continuous Flow Chemistry: The use of microflow reactors offers a promising solution for scaling up the synthesis of diarylethenes. chempedia.info Continuous flow systems allow for precise control over reaction parameters such as temperature and residence time, which can improve yield, selectivity, and safety. This technology can also facilitate the handling of hazardous intermediates and reactions at elevated temperatures and pressures. chempedia.info

Catalyst Recovery and Reuse: For palladium-catalyzed reactions like the Heck coupling, developing methods for the recovery and reuse of the expensive catalyst is crucial for industrial applications.

The development of a robust and scalable synthesis for this compound is essential for its broader application in materials science. While the McMurry coupling offers a reliable laboratory-scale method with good stereoselectivity, further research into continuous flow processes and optimization of catalyst systems for alternative routes will be key to enabling its production for more extensive academic and potential industrial research.

Polymerization and Oligomerization Studies Involving E 1,2 Bis 2 Bromo 3 Thienyl Ethene

Strategies for Polymerization of (E)-1,2-Bis(2-bromo-3-thienyl)ethene as a Monomer

The polymerization of this compound can be approached through several methods, primarily categorized into oxidative polymerizations and transition metal-catalyzed cross-coupling reactions.

Oxidative polymerization is a common method for the synthesis of polythiophenes and their derivatives. While direct oxidative polymerization of this compound is not extensively documented, the principles of this method are well-established for similar thiophene-based monomers. Typically, an oxidizing agent such as iron(III) chloride (FeCl₃) is used to initiate the polymerization. researchgate.net The mechanism involves the oxidation of the thiophene (B33073) rings, leading to the formation of radical cations that subsequently couple to form the polymer chain. researchgate.net The presence of the bromine atoms can influence the reactivity and the regiochemistry of the coupling.

For related donor-acceptor-donor (DAD) monomers, FeCl₃ oxidative polymerization has been successfully employed to synthesize low bandgap polymers. chalmers.se This method is advantageous due to its simplicity and the use of an inexpensive and readily available oxidant. chalmers.se However, a significant challenge is controlling the regioregularity of the resulting polymer, which can impact its electronic and optical properties. The solubility of the growing polymer chains, which can be limited, also presents a hurdle that can be addressed by using solvents like o-dichlorobenzene to improve molecular weights. chalmers.se

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille polycondensation, are powerful tools for the synthesis of well-defined conjugated polymers from dihaloaromatic monomers like this compound.

Suzuki Polycondensation: This method involves the reaction of the dibromo monomer with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base. Suzuki polycondensation is a major route for synthesizing conjugated polymers, including those containing thiophene units. researchgate.net The reaction offers good functional group tolerance and allows for precise control over the polymer backbone structure. For the polymerization of this compound, it would be reacted with a suitable aromatic or heteroaromatic diboronic ester. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high molecular weight and desirable polymer properties.

Stille Polycondensation: The Stille reaction couples the dibromo monomer with an organotin comonomer, typically a distannyl derivative, catalyzed by a palladium complex. This method is also widely used for preparing functional polymers and is known for its mild reaction conditions and tolerance to various functional groups. researchgate.net The synthesis of thiophene-based polymers via Stille polycondensation has been demonstrated, highlighting its applicability for monomers like this compound. researchgate.net

Structural Design and Architectures of Polymers Incorporating this compound Units

The incorporation of the (E)-1,2-bis(3-thienyl)ethene unit into a polymer backbone imparts specific structural and, consequently, functional properties. The vinylene linkage between the two thiophene rings contributes to the planarity of the polymer chain, which is essential for efficient π-electron delocalization and charge transport. The specific 2,3-linkage of the bromine atoms on the thiophene rings dictates the geometry of the resulting polymer.

By copolymerizing this compound with different comonomers, a wide range of polymer architectures with tailored electronic and optical properties can be achieved. For instance, creating donor-acceptor (D-A) copolymers by reacting it with an electron-accepting comonomer can lead to materials with low bandgaps, which are desirable for applications in organic solar cells and near-infrared detectors. The synthesis of copolymers containing fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units via Suzuki coupling has been shown to produce materials with tunable properties for optoelectronic devices. mdpi.com

Control of Polymerization Degree and Molecular Weight Distributions

The degree of polymerization and the molecular weight distribution (polydispersity index, PDI) are critical parameters that significantly influence the processing and performance of conjugated polymers. For transition metal-catalyzed polycondensations, several factors can be adjusted to control these parameters:

Monomer Purity: High monomer purity is essential for achieving high molecular weight polymers.

Stoichiometry: A precise 1:1 stoichiometric ratio of the comonomers in Suzuki and Stille polycondensations is crucial.

Catalyst System: The choice of palladium catalyst and ligand can have a profound impact on the polymerization kinetics and the final molecular weight. For instance, the use of bulky phosphine (B1218219) ligands can enhance catalyst activity and stability. researchgate.net

Reaction Conditions: Temperature, reaction time, and monomer concentration are key variables that need to be optimized.

In some cases, techniques like slow monomer addition can be employed to suppress side reactions, such as cyclization, and promote the formation of high molecular weight linear polymers. researchgate.net For electrochemical polymerization, the molecular weight can be controlled by adjusting parameters such as the applied potential, current density, and the composition of the electrolyte solution in a flow microreactor system. rsc.org

Development of Copolymers Featuring this compound

Copolymerization is a versatile strategy to fine-tune the properties of conjugated materials. By incorporating this compound as one of the building blocks, copolymers with a combination of desired characteristics can be synthesized.

For example, the synthesis of a copolymer of trans-1-(4-methyl-3'-thienyl)-2-(ferrocenyl)ethene with 3,4-ethylenedioxythiophene (B145204) (EDOT) has been reported, demonstrating the feasibility of creating novel materials with specific electrochemical and optical properties. researchgate.net Similarly, the copolymerization of methyl methacrylate (B99206) with 2-ethoxyethyl methacrylate has been studied to understand the reactivity ratios and sequence distribution in the resulting copolymer chains. sapub.org These studies provide a framework for the potential development of copolymers incorporating this compound with various comonomers to achieve targeted functionalities. The synthesis of copolymers with fluorene and di-2-thienyl-2,1,3-benzothiadiazole units has been shown to result in materials with high molar masses and improved thermal stability, suitable for optoelectronic applications. researchgate.net

Synthesis and Characterization of Oligomeric Architectures Derived from the Chemical Compound

The synthesis of well-defined oligomers of (E)-1,2-bis(3-thienyl)ethene is of significant interest as they can serve as model compounds for understanding the properties of the corresponding polymers and also possess unique properties themselves. The controlled synthesis of oligomers can be achieved through stepwise coupling reactions or by carefully controlling the conditions of polymerization reactions to favor the formation of shorter chains.

Studies on the oligomerization of ethylene (B1197577) using chromium-based catalysts have shown that the catalyst system and reaction conditions can be tuned to produce a distribution of α-olefins of varying chain lengths. bohrium.com While this pertains to a different monomer and polymerization mechanism, the principle of controlling the degree of oligomerization is broadly applicable. For thiophene-based systems, oligomerization can provide insights into the evolution of electronic and optical properties with increasing conjugation length.

Advanced Spectroscopic and Structural Analysis of E 1,2 Bis 2 Bromo 3 Thienyl Ethene and Its Derivatives

Elucidating Detailed Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For (E)-1,2-Bis(2-bromo-3-thienyl)ethene, ¹H and ¹³C NMR would provide initial confirmation of the structure, while two-dimensional techniques are essential for unambiguous assignment of all signals.

Due to the symmetry of this compound, a simplified NMR spectrum is anticipated. The molecule contains two equivalent thienyl rings and two equivalent vinyl protons. This results in three unique proton signals (two on the thiophene (B33073) ring, one on the ethene bridge) and five unique carbon signals (four for the thiophene ring, one for the ethene bridge).

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the target molecule, a COSY spectrum would be expected to show a correlation between the two adjacent protons on the thiophene ring (H-4 and H-5). It would also confirm the absence of coupling between the ethenic protons and the thienyl protons, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹JCH). It is used to assign which proton is attached to which carbon. For instance, the signal for the ethenic proton would correlate with the signal for the ethenic carbon, and the thienyl proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). This is particularly powerful for assigning quaternary (non-protonated) carbons. For this compound, key correlations would include:

The ethenic proton coupling to the C-3 and C-2 carbons of the thiophene ring.

The H-4 proton of the thiophene ring coupling to the C-2, C-3, and C-5 carbons.

The H-5 proton coupling to the C-3 and C-4 carbons.

These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Thienylimine Derivative This table presents representative data for a related thiophene compound to illustrate expected chemical shifts. The values are not specific to this compound. nih.gov

| Atom Position | Isomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Imine (C=N) | E | 8.99 (s) | 163.6 |

| Z | 9.26 (s) | 162.0 | |

| Thiophene Ring | E | 7.0 - 7.8 (m) | 125 - 140 |

| Z | 7.0 - 7.8 (m) | 125 - 140 |

s = singlet, m = multiplet

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be the most common ssNMR experiment. This technique can confirm the structure in the bulk solid phase and detect the presence of different polymorphs (crystal forms), which would appear as distinct sets of peaks in the spectrum. While liquid-state NMR shows sharp lines averaged by molecular tumbling, ssNMR spectra reveal information about the local electronic environment and molecular packing in the solid state. nih.gov

Vibrational Spectroscopy for Structural Confirmation (e.g., Raman, Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify functional groups and confirm structural features.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For the target molecule, key expected absorption bands would include:

C-H stretching vibrations of the thiophene ring (~3100 cm⁻¹).

The C=C stretching vibration of the central ethene bridge, which is expected to be weak or absent in the IR spectrum for the symmetric trans isomer due to the lack of a change in dipole moment.

C=C stretching vibrations within the thiophene ring (typically in the 1300-1500 cm⁻¹ range).

C-Br stretching vibrations, which would appear in the fingerprint region at lower wavenumbers.

A strong band around 960 cm⁻¹ corresponding to the out-of-plane C-H wagging of the trans-alkene, which is a characteristic diagnostic peak for (E)-alkenes.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. Vibrations that are weak in FTIR, such as the symmetric C=C stretch of the ethene bridge, are often strong in Raman. This makes Raman particularly useful for confirming the central alkene structure.

A study on the related compound E-1,2-bis(3-methoxy-2-thienyl)ethene used both experimental and computational (DFT) methods to assign the vibrational spectra, a common practice for achieving a detailed and accurate analysis. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for Ethene This table provides reference frequencies for the fundamental ethene unit to contextualize the expected spectral regions for the target molecule. docbrown.info

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| C=C stretch | 1623 | Raman (strong), IR (inactive) |

| =C-H stretch | 2989 - 3106 | Raman, IR |

| =CH₂ wag (out-of-plane) | 949 | IR (strong) |

| =CH₂ scissoring | 1444 | IR (strong) |

X-ray Diffraction Studies of Crystalline Forms and Supramolecular Assemblies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal XRD. This technique provides the most precise structural data, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ).

Space Group: The symmetry operations that describe the crystal.

Atomic Coordinates: The precise location of every atom in the unit cell.

Bond Lengths and Angles: Definitive confirmation of the molecular geometry, including the C=C double bond length and the planarity of the molecule.

Supramolecular Interactions: Information on how molecules pack together in the crystal, identifying any non-covalent interactions like halogen bonding (Br···S or Br···Br) or π-π stacking between thiophene rings.

For example, the analysis of a related compound, (E)-1,2-Bis(3-bromo-4-methylphenyl)ethene, confirmed the central C=C bond length to be 1.329 Å and revealed that the two aromatic rings were nearly coplanar with the double bond. nih.govulethbridge.ca This type of detailed geometric information is the primary output of a single-crystal XRD study.

Table 3: Representative Single Crystal X-ray Diffraction Data for (E)-1,2-Bis(3-bromo-4-methylphenyl)ethene This table shows the type of crystallographic data obtained from a single-crystal XRD experiment on a related stilbene (B7821643) analog. nih.govulethbridge.ca

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄Br₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.3301 (4) |

| b (Å) | 7.6499 (5) |

| c (Å) | 28.164 (2) |

| β (°) | 91.208 (1) |

| Volume (ų) | 1363.55 (16) |

| C=C Bond Length (Å) | 1.329 (4) |

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. While it does not provide the atomic-level detail of single-crystal XRD, it is an essential tool for:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

Purity Analysis: It can detect the presence of crystalline impurities or different polymorphs in a bulk sample.

Lattice Parameter Refinement: The data can be used to refine the unit cell parameters of a known structure.

For this compound, PXRD would be used to confirm that a bulk, synthesized sample consists of a single crystalline phase and matches the structure determined from single-crystal analysis.

Electron Microscopy Techniques for Morphological and Microstructural Investigations

Electron microscopy is a critical tool for understanding the solid-state structure and morphology of crystalline organic materials.

Mass Spectrometry for Molecular Weight and Fragment Analysis of the Chemical Compound

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, allowing for the unambiguous confirmation of its elemental composition. The high resolving power of this technique enables the differentiation between compounds with very similar nominal masses.

Furthermore, the fragmentation pattern observed in the HRMS spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. Due to the presence of two bromine atoms with their characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), the molecular ion peak would appear as a distinctive triplet pattern (M, M+2, M+4).

Expected Fragmentation Data Table for this compound (Hypothetical)

| Fragment Ion | Proposed Structure | Significance |

| [M]+•, [M+2]+•, [M+4]+• | Intact molecule | Confirms molecular weight and presence of two bromine atoms. |

| [M-Br]+ | Loss of one bromine atom | Indicates a primary fragmentation pathway. |

| [M-2Br]+• | Loss of both bromine atoms | Further fragmentation. |

| [C₄H₂BrS]+• | Brominated thienyl fragment | Cleavage of the ethene bridge. |

| [C₄H₃S]+ | Thienyl fragment | Loss of bromine from the thienyl ring. |

This table is hypothetical and illustrates the type of data that would be obtained from HRMS analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules, including many organic materials. mdpi.comnih.gov In the case of this compound, MALDI-TOF (Time-of-Flight) analysis would be expected to primarily show the molecular ion with minimal fragmentation, which is advantageous for confirming the molecular weight. mdpi.comnih.gov

The choice of matrix is crucial for successful MALDI analysis. For stilbene and related compounds, matrices such as 2,5-dihydroxybenzoic acid (DHB) have been shown to be effective. mdpi.comresearchgate.net For other halogenated and thiophene-based compounds, α-cyano-4-hydroxycinnamic acid (CHCA) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) could also be suitable choices. mdpi.com

Illustrative MALDI-TOF Data Table for this compound (Hypothetical)

| Observed m/z | Ion Assignment | Matrix Used |

| [M+H]+, [M+2+H]+, [M+4+H]+ | Protonated molecule | DHB |

| [M+Na]+, [M+2+Na]+, [M+4+Na]+ | Sodiated adduct | DHB |

| [M+K]+, [M+2+K]+, [M+4+K]+ | Potassiated adduct | DHB |

This table is for illustrative purposes and shows the kind of data expected from a MALDI-TOF experiment.

Theoretical and Computational Chemistry Investigations of E 1,2 Bis 2 Bromo 3 Thienyl Ethene

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, providing a good balance between computational cost and accuracy. nih.govresearchgate.net For (E)-1,2-Bis(2-bromo-3-thienyl)ethene, DFT calculations can elucidate the distribution of electrons and the nature of the molecular orbitals, which are crucial for understanding its chemical behavior and potential applications.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity, kinetic stability, and the optical and electronic properties of the molecule.

For conjugated molecules like this compound, the HOMO and LUMO are typically π-type orbitals delocalized over the conjugated backbone. In a related study on cyclopentenone-based diarylethenes, it was shown that the introduction of different heteroaromatic substituents allows for the tuning of the absolute positions of the HOMO and LUMO levels. nih.gov The presence of electron-withdrawing bromine atoms on the thiophene (B33073) rings in this compound is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound. This is due to the inductive effect of the bromine atoms.

A detailed analysis of the frontier orbitals of similar thiophene-based compounds reveals that the HOMO is typically characterized by a bonding combination of the p-orbitals along the conjugated system, while the LUMO is the corresponding anti-bonding combination. nih.gov The distribution of the HOMO and LUMO across the molecule can be visualized to identify regions that are electron-rich and electron-poor, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on related compounds.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.5 | π* orbital delocalized over the ethene bridge and thiophene rings. |

| HOMO | -5.0 to -6.0 | π orbital delocalized over the ethene bridge and thiophene rings. |

| HOMO-LUMO Gap | 3.0 to 4.0 | Influences the electronic transitions and chemical reactivity. |

Note: These values are estimations based on computational studies of similar brominated thiophene and diarylethene derivatives and are for illustrative purposes.

Electron Density Distribution and Electrostatic Potential Mapping

The electron density distribution provides a comprehensive picture of how electrons are distributed within the molecule. For this compound, the electron density is expected to be highest around the electronegative bromine and sulfur atoms and within the π-system of the thiophene rings and the ethene bridge.

A molecular electrostatic potential (MEP) map is a valuable tool for visualizing the electrostatic potential on the electron density surface. It helps in identifying the electrophilic and nucleophilic sites of a molecule. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the bromine atoms due to their high electronegativity and lone pairs of electrons. The π-rich regions of the thiophene rings would also exhibit a negative potential. Conversely, the hydrogen atoms attached to the thiophene rings would show a positive potential. The electrostatic potential around the bromine atoms is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction. rsc.org

Quantum Chemical Calculations of Spectroscopic Parameters and Transition Energies

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic properties of molecules, such as vibrational and electronic spectra. nih.govrsc.org For this compound, these calculations can provide valuable insights into its structure and excited-state behavior.

DFT and time-dependent DFT (TD-DFT) are commonly employed methods for calculating spectroscopic parameters. researchgate.net A study on the vibrational spectra of the related compound (E)-1,2-bis(3-methoxy-2-thienyl)ethene utilized DFT calculations with the 6-311+G* basis set to assign the experimental IR and Raman spectra. researchgate.net A similar approach could be applied to this compound to predict its vibrational frequencies and aid in the interpretation of experimental spectra. The calculated vibrational modes would include stretching and bending vibrations of the C-H, C=C, C-S, and C-Br bonds, as well as deformations of the thiophene rings.

TD-DFT calculations can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. The main electronic transition for a conjugated system like this compound is expected to be a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. The calculated transition energies and oscillator strengths provide information about the position and intensity of the absorption bands in the UV-Vis spectrum. The presence of bromine atoms is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound due to the extension of the conjugated system and the heavy atom effect.

Table 2: Predicted Spectroscopic Data for this compound.

| Spectroscopic Parameter | Predicted Value | Method |

| Main Vibrational Frequencies (cm⁻¹) | C=C stretch: 1600-1650, C-Br stretch: 500-600 | DFT (e.g., B3LYP/6-311+G) |

| Electronic Transition (λmax, nm) | 300-350 | TD-DFT (e.g., B3LYP/6-311+G) |

| Oscillator Strength (f) | > 0.1 | TD-DFT |

Note: These are illustrative values based on calculations for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.gov For this compound, MD simulations can reveal the preferred conformations of the molecule and how it interacts with neighboring molecules in a condensed phase.

The central C=C double bond in the ethene bridge is rigid, but rotation around the single bonds connecting the ethene bridge to the thiophene rings can lead to different conformations. While the (E)-configuration of the double bond is fixed, the thiophene rings can rotate relative to the plane of the double bond. The planarity of the molecule is a crucial factor affecting the extent of π-conjugation and, consequently, the electronic and optical properties. Steric hindrance between the bromine atoms and the hydrogen atoms on the ethene bridge might lead to a non-planar conformation. A study on a similar compound, (E)-1,2-Bis(3-bromo-4-methylphenyl)ethene, revealed that the benzene (B151609) rings are nearly coplanar with the double bond, with small twist angles. nih.gov

In the solid state, intermolecular interactions play a significant role in determining the packing of the molecules in the crystal lattice. For this compound, potential intermolecular interactions include π-π stacking between the thiophene rings of adjacent molecules and halogen bonding involving the bromine atoms. rsc.org MD simulations can be used to explore the potential energy surface of a dimer or a larger cluster of molecules to identify the most stable packing arrangements and quantify the strength of these intermolecular interactions.

Computational Prediction of Optoelectronic Properties and Electronic Band Gaps

The optoelectronic properties of organic materials are at the heart of their applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). Computational methods can be used to predict key optoelectronic parameters for this compound.

The electronic band gap is a fundamental property of a semiconductor, representing the energy difference between the valence band and the conduction band. In the context of a single molecule, the HOMO-LUMO gap can be considered an approximation of the electronic band gap. researchgate.net As discussed in the FMO analysis, the introduction of bromine atoms is expected to influence the band gap. The ability to tune the band gap by chemical modification is a key advantage of organic semiconductors. rsc.org

Other important optoelectronic properties that can be computationally predicted include the charge carrier mobility (how quickly electrons and holes can move through the material) and the exciton (B1674681) binding energy (the energy required to separate an electron-hole pair). While direct calculation of these properties for a bulk material is complex, computational studies on model systems can provide valuable insights. For instance, calculations of the reorganization energy, which is the energy change associated with the geometry relaxation upon charge transfer, can be used to estimate the charge transport properties. A lower reorganization energy is generally associated with higher charge mobility.

In Silico Modeling of Reactivity and Proposed Reaction Pathways

In silico modeling can be a powerful tool for understanding the reactivity of a molecule and for proposing plausible reaction pathways for its synthesis or degradation. nih.gov For this compound, computational methods can be used to explore its reactivity towards various reagents and to elucidate the mechanisms of its formation.

The reactivity of this compound is largely dictated by the presence of the bromine atoms and the π-rich thiophene rings. The bromine atoms are potential sites for cross-coupling reactions, such as the Suzuki or Stille coupling, which are commonly used to further functionalize such molecules by introducing new carbon-carbon bonds. Computational studies can model the transition states and reaction energies for these coupling reactions to predict their feasibility and selectivity. researchgate.net

The thiophene rings are susceptible to electrophilic substitution reactions, although the presence of the deactivating bromine atoms would make these reactions less favorable than in unsubstituted thiophene. DFT calculations can be used to determine the most likely sites for electrophilic attack by calculating the Fukui functions or by analyzing the MEP map. A study on the bromination of thiophenes with N-bromosuccinimide (NBS) used DFT to investigate the reaction mechanisms. researchgate.net

The synthesis of this compound itself can be explored computationally. A likely synthetic route would involve the coupling of two 2-bromo-3-thienyl units. For example, a McMurry coupling of a suitable 2-bromo-3-thienyl aldehyde could be a possible pathway. Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction could be employed. Computational modeling of these reaction pathways can help in optimizing the reaction conditions and predicting the potential formation of side products. rsc.org

Optoelectronic and Electronic Properties Research of E 1,2 Bis 2 Bromo 3 Thienyl Ethene and Its Polymers

Investigation of Electronic Band Structure and Energy Level Alignment

A fundamental aspect of characterizing any semiconductor is the determination of its electronic band structure, specifically the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electronic band gap. For conjugated polymers like those that could be derived from (E)-1,2-Bis(2-bromo-3-thienyl)ethene, these parameters dictate the material's interaction with light and its ability to transport charge.

Typically, the HOMO and LUMO energy levels are experimentally determined using techniques such as cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS). Theoretical calculations using density functional theory (DFT) are also commonly employed to complement experimental findings. For analogous poly(thienylene vinylene) derivatives, the introduction of different substituent groups can significantly tune these energy levels. For instance, the position and electronegativity of bromine atoms on the thiophene (B33073) rings would be expected to lower both the HOMO and LUMO levels due to their electron-withdrawing inductive effect. However, without specific experimental or computational data for this compound, precise values remain speculative.

Photoabsorption and Photoluminescence Spectroscopic Characterization

The photoabsorption and photoluminescence properties of a material are critical for its use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). UV-visible absorption spectroscopy would reveal the wavelengths of light the compound and its polymers absorb, providing insight into the electronic transitions and the optical band gap.

For many poly(thienylene vinylene)s, the absorption spectra are characterized by a broad band in the visible region, corresponding to the π-π* transition of the conjugated backbone. The position of the bromine atoms and their influence on the planarity and electronic structure of the polymer chain would affect the absorption maximum (λmax).

Photoluminescence spectroscopy measures the light emitted by the material after it has absorbed photons. Key parameters include the emission wavelength, photoluminescence quantum yield (PLQY), and the lifetime of the excited state. While some poly(thienylene vinylene)s are known to be fluorescent, the presence of heavy atoms like bromine can sometimes lead to quenching of the photoluminescence through enhanced intersystem crossing. Specific photoluminescence data for polymers of this compound are not currently available.

Analysis of Charge Carrier Transport Mechanisms in Thin Films and Devices

The efficiency of organic electronic devices is heavily dependent on the ability of charge carriers (electrons and holes) to move through the semiconductor material. The charge carrier mobility is a key parameter used to quantify this transport. Techniques such as time-of-flight (ToF) photometry, field-effect transistor (FET) measurements, and space-charge-limited current (SCLC) measurements are used to determine these values.

The morphology of the polymer thin film, including its crystallinity and the orientation of the polymer chains, plays a crucial role in charge transport. The bromine substituents in this compound-based polymers could influence intermolecular packing and, consequently, the charge carrier mobility. Research on other substituted PTVs has shown that the nature and placement of side chains can dramatically alter mobility values. Without experimental data from thin-film devices, the charge transport properties of this specific material remain unknown.

Redox Behavior and Electrochemical Studies of the Chemical Compound and its Derivatives

Electrochemical studies, particularly cyclic voltammetry (CV), are vital for understanding the redox behavior of the compound and its polymers. CV provides information on the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively. The stability of the material to repeated oxidation and reduction cycles (redox stability) is also a critical factor for the long-term performance of electronic devices.

The electrochemical behavior of polythiophenes and their derivatives is well-documented, with the position of substituents on the thiophene ring known to significantly impact the redox potentials. The bromine atoms in this compound would be expected to make the monomer and the resulting polymer more difficult to oxidize compared to their non-brominated counterparts. However, specific redox potential values for this compound are not found in the current body of scientific literature.

Structure-Property Relationships Governing Optoelectronic Performance

The overarching goal of research in this field is to establish clear structure-property relationships that can guide the design of new materials with enhanced performance. For this compound and its polymers, key structural features that would influence their optoelectronic properties include:

Position of Bromine Atoms: The substitution pattern on the thiophene rings (2-bromo-3-thienyl) would affect the steric interactions between adjacent monomer units, influencing the planarity of the polymer backbone and, thus, the extent of π-conjugation.

Intermolecular Interactions: The presence of bromine atoms could lead to specific intermolecular interactions, such as halogen bonding, which could influence the solid-state packing and morphology of thin films.

Polymer Molecular Weight and Polydispersity: As with all conjugated polymers, the average molecular weight and the distribution of chain lengths would have a significant impact on solubility, film-forming properties, and ultimately, device performance.

A systematic study varying these structural parameters would be necessary to build a comprehensive understanding of the structure-property relationships for this class of materials.

Applications of E 1,2 Bis 2 Bromo 3 Thienyl Ethene in Organic Electronic Materials

Utilization in Organic Light-Emitting Diodes (OLEDs)

Derivatives of thienyl-ethene have been explored as components of emitter layers in OLEDs. The photoluminescent properties of such molecules can be tuned by extending the conjugation length or by adding electron-donating or electron-withdrawing groups. In principle, (E)-1,2-Bis(2-bromo-3-thienyl)ethene could be polymerized or functionalized to create materials that emit light in the visible spectrum. The efficiency of such emitters would depend on their photoluminescence quantum yield in the solid state.

Charge transport layers, including hole transport layers (HTLs) and electron transport layers (ETLs), are crucial for the efficient operation of OLEDs. researchgate.net Thiophene-based polymers are often used as HTL materials due to their good hole mobility. Polymers derived from this compound could potentially be synthesized and their energy levels (HOMO and LUMO) engineered to facilitate the injection and transport of charge carriers to the emissive layer. The bromine atoms could be replaced with other functional groups to tailor the material's electronic properties for either hole or electron transport.

Integration into Organic Photovoltaics (OPVs) and Solar Energy Conversion Devices

In OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. Donor-acceptor copolymers, where electron-rich and electron-poor units alternate along the polymer chain, are a major class of materials used for this purpose. nih.govthieme-connect.de this compound, with its thienyl units, could serve as a precursor to the donor part of such a copolymer. Through polymerization with a suitable electron-accepting comonomer, a donor-acceptor copolymer could be synthesized. The performance of such a material in an OPV device would depend on its absorption spectrum, energy levels, and ability to form an optimal morphology with an acceptor material.

The morphology of the donor-acceptor blend in the active layer of an OPV is critical for achieving high power conversion efficiencies. The nanoscale phase separation between the donor and acceptor materials influences exciton (B1674681) dissociation and charge transport. While no data exists for this compound, research on similar small molecules has shown that their molecular structure can influence the packing and crystallinity of the active layer. The planarity and side-chain engineering of polymers derived from this compound would be important factors in controlling the blend morphology.

Application in Organic Field-Effect Transistors (OFETs) for Charge Mobility Enhancement

The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Thiophene-based polymers have been extensively studied for OFET applications due to their potential for high charge mobility.

By polymerizing this compound, a poly(thienylene vinylene) derivative with bromo substituents could be obtained. The charge transport properties of such a polymer would be highly dependent on its molecular weight, regioregularity, and ability to self-assemble into well-ordered structures in thin films. The bromine atoms could also be functionalized to introduce side chains that can influence the intermolecular packing and, consequently, the charge mobility. For instance, long alkyl chains can promote lamellar packing, which is beneficial for charge transport.

Development of Chemical and Biosensors Based on the Chemical Compound

The integration of photochromic molecules like this compound and its derivatives into sensor technology offers the potential for creating highly sensitive and selective detection systems. The principle behind these sensors often lies in the modulation of a detectable signal, such as fluorescence or an electrochemical response, upon the binding of a target analyte. The photochromic nature of the dithienylethene core allows for the "on" and "off" switching of the sensor's signal, providing a robust mechanism for detection.

Research in this area has explored the synthesis of various dithienylethene derivatives designed to act as chemical sensors. For instance, the introduction of specific functional groups to the thiophene (B33073) rings can create binding sites for particular analytes. While direct applications of this compound as a sensor are not extensively documented in publicly available research, the foundational principles are well-established with similar compounds. For example, diarylethene derivatives have been engineered to detect metal ions. The binding of a metal ion to the molecule can influence the electronic properties of the dithienylethene system, leading to a change in its absorption or emission spectrum. This change can be used to quantify the concentration of the metal ion.

Furthermore, the bromine atoms on the thiophene rings of this compound serve as valuable handles for further chemical modification. Through cross-coupling reactions, various recognition moieties can be attached to the core structure, tailoring the sensor for specific targets. A study on 1,2-bis(3-thienyl)cyclopentene derivatives, which are structurally related to the compound of interest, demonstrated that incorporating these photochromic units into polymers can lead to materials that retain their photo-responsive behavior in both solution and solid-state, a crucial feature for the development of practical sensor devices. researchgate.net

The development of biosensors based on dithienylethenes is another promising area. The high sensitivity of biological systems can be combined with the photo-responsive nature of these compounds. For instance, a dithienylethene derivative could be conjugated to a biomolecule, such as an antibody or an enzyme. The interaction of this conjugate with its target could then trigger a change in the photochromic behavior of the dithienylethene moiety, providing a detectable signal for the biological event.

A key aspect of these sensors is the ability to reset the system using light. After a detection event, irradiation with a different wavelength of light can revert the dithienylethene to its original state, making the sensor reusable. This reversibility is a significant advantage over many single-use chemical and biosensors.

Table 1: Potential Sensing Applications of Dithienylethene Derivatives

| Sensor Type | Target Analyte | Detection Principle | Potential Advantage |

|---|---|---|---|

| Chemical Sensor | Metal Ions | Change in absorption or fluorescence upon ion binding. | Reversibility and high sensitivity. |

| Biosensor | Proteins/Enzymes | Modulation of photochromism upon biomolecular interaction. | Specificity and potential for in-vivo applications. |

Exploration in Smart Materials and Stimuli-Responsive Systems

The ability of this compound and its derivatives to switch between two stable states makes them ideal building blocks for smart materials and stimuli-responsive systems. These materials can change their properties in response to external stimuli, such as light, temperature, or the presence of a chemical substance. researchgate.netmdpi.com

One of the most explored avenues is the incorporation of dithienylethenes into polymer chains. researchgate.net This can be achieved by synthesizing monomers containing the dithienylethene unit and then polymerizing them. The resulting polymers exhibit photo-responsive behavior, where the properties of the bulk material can be controlled by light. For example, the photoisomerization of the dithienylethene units within a polymer can lead to changes in the polymer's conformation, solubility, or mechanical properties.

A research article highlighted that stimuli-responsive systems, including those based on photochromism, are crucial for creating smart chemical systems that can adapt to environmental changes to perform a specific function. researchgate.net For instance, a material embedded with this compound could be designed to release a payload, such as a drug or a fragrance, upon exposure to a specific wavelength of light. The open-ring isomer might encapsulate the payload, and upon photoisomerization to the closed-ring form, a conformational change could trigger its release.

Another fascinating application is in the development of photo-controllable gels. By cross-linking polymer chains with dithienylethene units, it is possible to create a hydrogel that can swell or shrink in response to light. This could have applications in microfluidics, soft robotics, and tissue engineering.

The photochromic properties of these compounds are also being explored for data storage and optical switching. researchgate.net The two distinct isomers can represent the "0" and "1" states of a binary code, allowing for the development of high-density optical memory. The thermal stability and fatigue resistance of many dithienylethene derivatives are key advantages in these applications. researchgate.net

Theoretical studies on 1,2-bis-(3-thienyl)-ethene derivatives have provided insights into the molecular criteria necessary for a molecule to be an effective photoswitch. semanticscholar.org These studies help in the rational design of new derivatives with optimized properties for specific applications in smart materials.

Table 2: Properties and Potential Applications of Smart Materials Based on Dithienylethenes

| Smart Material Type | Stimulus | Response | Potential Application |

|---|---|---|---|

| Photo-responsive Polymer | Light (UV/Visible) | Change in conformation, solubility, or color. | Drug delivery, data storage, smart coatings. |

| Photo-controllable Gel | Light (UV/Visible) | Swelling or shrinking. | Microfluidics, soft robotics, artificial muscles. |

Supramolecular Chemistry and Self Assembly of E 1,2 Bis 2 Bromo 3 Thienyl Ethene

Investigation of Non-Covalent Interactions Driving Self-Assembly Processes

The self-assembly of (E)-1,2-Bis(2-bromo-3-thienyl)ethene into ordered structures is primarily governed by a combination of non-covalent interactions. The bromine substituents, the thienyl rings, and the ethene bridge all play crucial roles in directing the spatial arrangement of the molecules.

Halogen Bonding: A key interaction in the self-assembly of this compound is halogen bonding. The bromine atoms on the thienyl rings can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules, such as the sulfur atoms of the thiophene (B33073) rings or the π-electron clouds of the aromatic systems. These interactions are highly directional and can lead to the formation of well-defined one-, two-, or three-dimensional networks. The strength and geometry of these halogen bonds are influenced by the electronic nature of the interacting partners and the steric environment around the bromine atoms.

π-π Stacking: The planar, electron-rich thienyl and ethene moieties facilitate π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, molecules of this compound can arrange in a face-to-face or offset stacking manner, which is crucial for charge transport in organic electronic devices. The extent and nature of π-π stacking are dependent on the planarity of the molecule and the presence of substituents that can modulate the electron density of the aromatic rings.

Table 1: Key Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Description | Potential Role in Self-Assembly |

|---|---|---|

| Halogen Bonding | Interaction between the electrophilic region of a bromine atom and a nucleophilic site. | Directs the formation of specific molecular arrangements and extended networks. |

| π-π Stacking | Attractive interaction between the π-electron clouds of the thienyl and ethene moieties. | Promotes columnar or layered structures, crucial for electronic properties. |

| C-H···π Hydrogen Bonding | Weak hydrogen bond between a C-H bond and a π-system. | Contributes to the fine-tuning of molecular packing and stability. |

| C-H···Br Hydrogen Bonding | Weak hydrogen bond between a C-H bond and a bromine atom. | Further stabilizes the crystal lattice and influences molecular orientation. |

| Van der Waals Forces | Non-specific attractive forces between molecules. | Provides overall cohesion to the self-assembled structure. |

Formation of Ordered Nanostructures and Thin Films through Self-Organization

The directional and specific nature of the non-covalent interactions in this compound allows for its self-organization into a variety of ordered nanostructures and thin films. The morphology of these structures can be controlled by manipulating the conditions of the self-assembly process, such as solvent, temperature, and substrate.

Nanostructure Formation: Through solution-based self-assembly, this compound can form various nanostructures, including nanowires, nanoribbons, and nanofibers. The formation of these anisotropic structures is often driven by the directional nature of halogen bonding and the tendency for π-π stacking. For instance, directional halogen bonds can lead to the formation of one-dimensional chains of molecules, which then bundle together through π-π stacking and van der Waals forces to form nanofibers or nanowires. The dimensions and morphology of these nanostructures can be tuned by controlling the rate of solvent evaporation or by using specific solvents that modulate the intermolecular interactions.

Thin Film Deposition: Ordered thin films of this compound can be prepared using various techniques, such as drop-casting, spin-coating, and vapor deposition. The molecular packing and orientation within these films are critical for their performance in electronic devices. By carefully controlling the deposition parameters, it is possible to obtain highly crystalline films with desirable molecular orientations. For example, on suitable substrates, the molecules can align themselves with their long axes either parallel or perpendicular to the substrate surface, which can significantly impact charge transport properties. The interplay of molecule-substrate and molecule-molecule interactions determines the final film morphology.

Exploration of Host-Guest Chemistry Involving the Chemical Compound

While the primary focus of research on this compound has been on its self-assembly and materials properties, its molecular structure suggests potential for host-guest chemistry. The π-rich surfaces of the thienyl and ethene groups could interact with electron-deficient guest molecules. Furthermore, the self-assembly of this compound could lead to the formation of porous crystalline frameworks capable of encapsulating small guest molecules.

However, to date, there are no specific reports in the scientific literature detailing the use of this compound as a host or guest in a host-guest system. The potential for such applications remains an area for future exploration. Theoretical studies could be employed to predict the binding affinities for various guest molecules, and experimental investigations could explore the co-crystallization of this compound with potential guests to form inclusion complexes.

Studies on Liquid Crystalline Phases and Anisotropic Properties

The rigid, elongated structure of this compound is a characteristic feature of many molecules that exhibit liquid crystalline behavior. Liquid crystals are states of matter that have properties between those of a conventional liquid and those of a solid crystal. The ability of molecules to align in a particular direction is a key feature of liquid crystallinity.

The combination of a rigid conjugated core and the presence of terminal bromine atoms suggests that this compound or its derivatives could potentially form liquid crystalline phases, such as nematic or smectic phases, upon heating or in the presence of a solvent. The anisotropic nature of the intermolecular interactions, particularly the directional halogen bonding and π-π stacking, could promote the long-range orientational order required for liquid crystal formation.

However, there is currently no direct experimental evidence in the scientific literature confirming the existence of liquid crystalline phases for this compound. The study of its phase behavior as a function of temperature would be necessary to determine if it exhibits thermotropic liquid crystallinity. The anisotropic optical and electronic properties that would be expected in such phases could be of interest for applications in displays and sensors.

Advanced Materials Science and Engineering Aspects of E 1,2 Bis 2 Bromo 3 Thienyl Ethene

Film Fabrication Techniques for the Chemical Compound and its Derivatives

The performance of (E)-1,2-Bis(2-bromo-3-thienyl)ethene in electronic devices is critically dependent on the quality and morphology of its thin films. The fabrication technique employed plays a pivotal role in controlling these properties.

Solution Processing Methods (e.g., Spin Coating, Inkjet Printing)

Solution-based methods offer a low-cost and scalable approach to fabricating thin films of organic materials.

Spin Coating: This technique is a widely used laboratory method for producing uniform thin films. A solution of this compound in a suitable organic solvent is dispensed onto a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread evenly, and the solvent evaporates, leaving a thin film of the material. The final thickness of the film is primarily determined by the solution concentration and the spin speed. ossila.com For related halogenated thienyl compounds, the choice of a non-halogenated solvent can be crucial to avoid unwanted reactions or swelling of underlying polymer layers. ossila.com

Inkjet Printing: As a direct-writing technique, inkjet printing allows for the precise deposition of materials in predefined patterns, minimizing material waste and enabling the fabrication of complex device architectures. mdpi.comresearchgate.netrsc.org For small-molecule semiconductors like this compound, the formulation of a stable ink with appropriate viscosity, surface tension, and solvent volatility is critical for reliable jetting and uniform film formation. nih.govnih.gov The use of binary solvent systems can help in controlling the drying process and preventing the "coffee ring" effect, leading to more uniform film morphology. researchgate.net

| Technique | Key Parameters | Advantages | Challenges for this compound |

| Spin Coating | Solution Concentration, Spin Speed, Acceleration, Time | Uniform film thickness over large areas, simple and fast. | Potential for material waste, may not be suitable for large-scale roll-to-roll manufacturing. |

| Inkjet Printing | Ink Viscosity, Surface Tension, Nozzle Temperature, Substrate Temperature | Precise patterning, efficient material usage, scalable. | Ink formulation can be complex, potential for nozzle clogging, requires optimization to avoid "coffee ring" effect. |

Vapor Deposition Techniques

Vapor deposition methods are performed under vacuum and can yield highly pure and uniform thin films with precise thickness control.

Thermal Vapor Deposition (TVD): In this process, the source material, this compound, is heated in a high-vacuum chamber until it sublimes. The vapor then travels and condenses onto a cooled substrate, forming a thin film. This technique is advantageous for materials that are not readily soluble or for creating multilayer structures without the issue of solvent compatibility between layers. The deposition rate and substrate temperature are key parameters that influence the film's morphology and molecular packing, which in turn affect the electronic properties.

Interface Engineering in Multilayer Device Architectures

Proper interface engineering aims to reduce charge injection barriers, minimize trap states, and promote favorable molecular ordering of the semiconductor at the interface. This can be achieved through various strategies, including the use of self-assembled monolayers (SAMs) to modify the surface energy of the dielectric or electrodes, or by introducing thin buffer layers. For thiophene-based semiconductors, the orientation of the molecules at the interface can significantly impact the charge transport characteristics.

Research on Durability and Stability of Materials Incorporating the Chemical Compound in Device Environments

The long-term operational stability of organic electronic devices is a major challenge. For this compound, its stability under ambient conditions (exposure to oxygen and moisture), as well as under illumination and electrical stress, needs to be thoroughly investigated.

Diarylethene derivatives are generally known for their excellent thermal stability and fatigue resistance in their photochromic switching. nih.govnih.gov Many can undergo more than 10^5 coloration/decoloration cycles. nih.gov The thermal stability is a crucial property for devices that may experience temperature fluctuations during operation. However, the presence of bromo-substituents might influence the photochemical stability. Halogenated organic compounds can be susceptible to dehalogenation under UV irradiation or electrical bias, which could lead to degradation of the material and device failure. Studies on related bis(thienyl)ethenes have shown that their stability in polymer matrices like PMMA can be influenced by the substituents on the thiophene (B33073) rings. rsc.org The aromatic stabilization energy of the aryl units in diarylethenes has also been shown to correlate with their thermal stability and fatigue resistance. acs.org

| Factor | Potential Impact on this compound | Mitigation Strategies |

| Oxygen and Moisture | Can act as charge traps, leading to degradation of performance. | Encapsulation of the device. |

| UV Irradiation | Potential for photochemical reactions, including dehalogenation. | Use of UV-blocking layers, molecular design to enhance photostability. |

| Thermal Stress | Can lead to morphological changes in the film. | Molecular design for high thermal stability, as is common for diarylethenes. nih.govnih.gov |

| Electrical Bias | Can induce electrochemical reactions and material degradation. | Operation within a stable voltage window, interface engineering to reduce stress. |

Scalability and Manufacturability Considerations for Device Integration

For the commercial viability of any new material in electronic devices, its synthesis must be scalable, and its integration into manufacturing processes must be feasible.